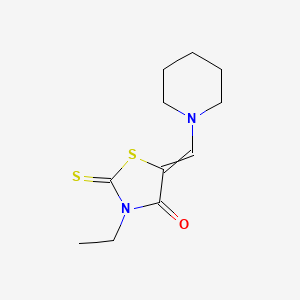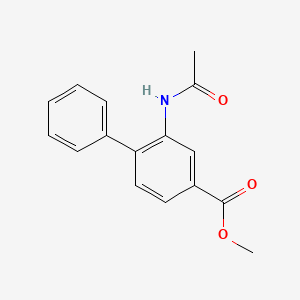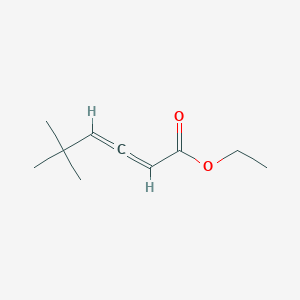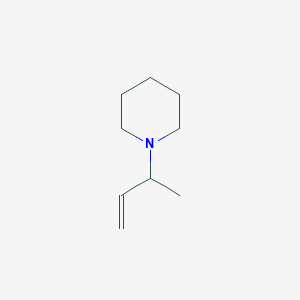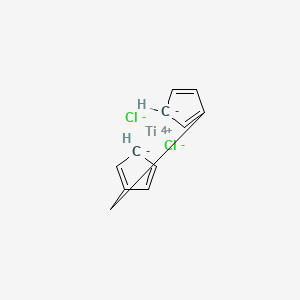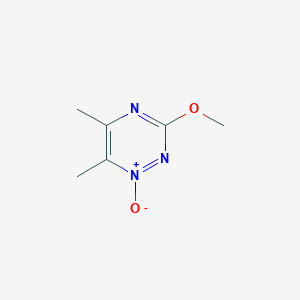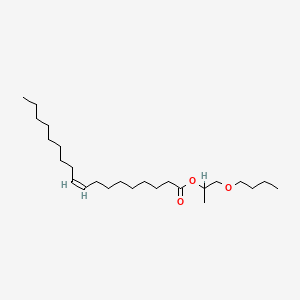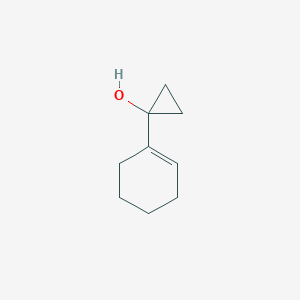![molecular formula C21H20 B14680055 2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene] CAS No. 37568-24-4](/img/structure/B14680055.png)
2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which includes multiple cyclopropane rings attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This method uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spiro compound in a yield of approximately 70% . The reaction conditions include the use of excess dimethyloxosulfonium methylide to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism by which 2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] exerts its effects involves its interaction with molecular targets through its strained ring systems. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro structure but differ in their biological activities and applications.
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: Known for its stability and reactivity in various chemical reactions.
Uniqueness
2,2-Dicyclopropylspiro[cyclopropane-1,9’-fluorene] is unique due to its multiple cyclopropane rings and fluorene backbone, which confer high stability and reactivity
Eigenschaften
CAS-Nummer |
37568-24-4 |
|---|---|
Molekularformel |
C21H20 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,2-dicyclopropylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H20/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21(18)13-20(21,14-9-10-14)15-11-12-15/h1-8,14-15H,9-13H2 |
InChI-Schlüssel |
JHQQWBTYPLHHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CC23C4=CC=CC=C4C5=CC=CC=C35)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


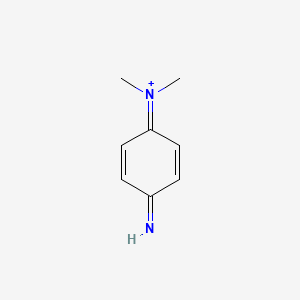
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)

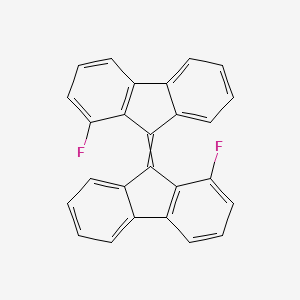
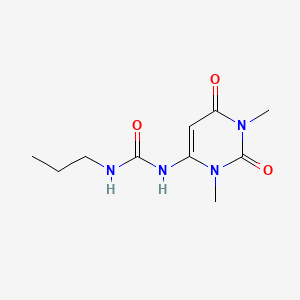
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
